molecular formula C9H7F3N2 B8226230 2-(Methylamino)-6-(trifluoromethyl)benzonitrile

2-(Methylamino)-6-(trifluoromethyl)benzonitrile

Cat. No.: B8226230
M. Wt: 200.16 g/mol
InChI Key: CQKQOKMDLSYVCF-UHFFFAOYSA-N
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Description

2-(Methylamino)-6-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a methylamino group and a trifluoromethyl group attached to a benzonitrile core

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or copper complexes. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(Methylamino)-6-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methylamino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-6-(trifluoromethyl)benzonitrile is unique due to the combined presence of both the trifluoromethyl and methylamino groups on the benzonitrile core. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-(methylamino)-6-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKQOKMDLSYVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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